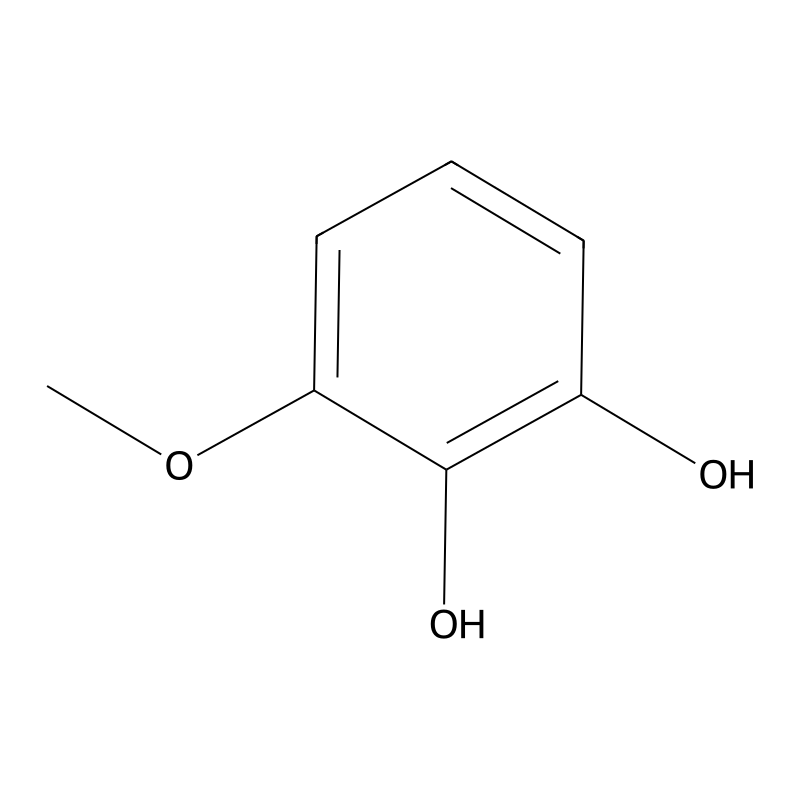

3-Methoxycatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Natural Product Synthesis:

- Purpurogallin production: Studies have shown that 3-methoxycatechol can be enzymatically converted into the natural product purpurogallin using specific bacterial enzymes like laccase CueO from Escherichia coli. This offers a potentially more sustainable and efficient alternative to traditional synthesis methods that rely on harsh chemicals or metals. Source: [Conversion of lignin-derived 3-methoxycatechol to the natural product purpurogallin using bacterial P450 GcoAB and laccase CueO: ]

G Protein-Coupled Receptor (GPCR) Agonist:

- GPR35 activation: Research suggests that 3-methoxycatechol can act as an agonist for the G protein-coupled receptor 35 (GPR35). This receptor plays a role in various physiological processes, and its activation by 3-methoxycatechol warrants further investigation for potential therapeutic applications. Source: [The three tatecholics benserazide, catechol and pyrogallol are GPR35 agonists: ]

Model Compound for Carcinogenesis Studies:

- Esophageal cancer promotion: Studies in rats have shown that dietary administration of 3-methoxycatechol alone or in combination with nitrosamines can promote the development of esophageal cancer. This property makes it a valuable model compound for investigating the mechanisms of carcinogenesis and potential preventive strategies. Source: [Effects of sodium nitrite and catechol, 3-methoxycatechol, or butylated hydroxyanisole in combination in a rat multiorgan carcinogenesis model]

3-Methoxycatechol is an organic compound with the molecular formula C₇H₈O₃. It is classified as a phenolic compound and is recognized for its structural similarity to catechol, with a methoxy group (-OCH₃) positioned at the third carbon of the aromatic ring. This compound is notable for its role as a G-protein-coupled receptor agonist, specifically targeting G protein-coupled receptor 35 (GPR35) . The presence of the methoxy group enhances its solubility and reactivity compared to other catechol derivatives.

Research suggests 3-Methoxycatechol acts as an agonist for G protein-coupled receptor 35 (GPR35) []. GPR35 is a cell surface receptor involved in various physiological processes, including insulin secretion, gut motility, and inflammation []. However, the specific mechanisms by which 3-Methoxycatechol interacts with GPR35 and its downstream effects are still under investigation.

- Oxidation: 3-Methoxycatechol can be oxidized to form quinones, which are highly reactive and can further participate in polymerization or cross-linking reactions.

- Substitution Reactions: The hydroxyl group can undergo substitution reactions, allowing for the introduction of different functional groups.

- Condensation Reactions: It can react with aldehydes or ketones to form complex polyphenolic structures, which may exhibit enhanced biological activity .

3-Methoxycatechol exhibits significant biological activities:

- G Protein-Coupled Receptor Agonism: It acts as an agonist for GPR35, which is implicated in various physiological processes, including inflammation and pain modulation .

- Antioxidant Properties: This compound has been studied for its potential antioxidant capabilities, making it a candidate for applications in food preservation and health supplements.

- Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening products .

The synthesis of 3-methoxycatechol can be achieved through several methods:

- Regiospecific Oxidation: The oxidation of o-methoxyphenol or o-cresol under controlled conditions yields 3-methoxycatechol. This method allows for selective formation without significant by-products .

- Methylation of Catechol: Starting from catechol, methylation at the appropriate position using methylating agents can produce 3-methoxycatechol.

- Phenolic Coupling Reactions: Coupling reactions involving phenolic precursors can also lead to the formation of this compound .

3-Methoxycatechol has diverse applications across various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses related to pain management and anti-inflammatory treatments.

- Cosmetics: Its tyrosinase inhibition makes it valuable in cosmetic formulations aimed at skin lightening.

- Food Industry: Its antioxidant properties may allow it to be used as a natural preservative in food products .

Research indicates that 3-methoxycatechol interacts with various biological systems:

- G Protein-Coupled Receptor Interactions: Studies have quantified its efficacy in activating GPR35, providing insights into its pharmacological potential .

- Enzyme Inhibition Studies: Investigations into its role as a tyrosinase inhibitor have highlighted its potential in cosmetic applications and dermatological treatments .

Several compounds share structural similarities with 3-methoxycatechol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Catechol | Two hydroxyl groups on benzene | More hydrophilic; lacks methoxy group |

| 4-Methoxycatechol | Methoxy group at the fourth position | Different receptor interactions |

| Guaiacol | Methoxy group at the first position | Exhibits different biological activities |

| Vanillin | Aldehyde functional group | Primarily used as a flavoring agent |

3-Methoxycatechol stands out due to its specific agonistic activity towards GPR35 and its unique balance of antioxidant and enzyme inhibition properties, making it a versatile compound in both therapeutic and industrial applications .

Traditional Synthesis Methods

The traditional synthesis of 3-methoxycatechol relies primarily on two established chemical pathways: direct methylation of catechol derivatives and selective oxidation of methoxylated phenolic precursors. These conventional approaches have formed the foundation of industrial production for several decades.

The most widely employed traditional method involves the selective mono O-methylation of pyrogallol (trihydroxybenzene) using alkylating agents such as dimethyl sulfate. The process requires careful control of reaction conditions to achieve selective methylation at the desired position while minimizing the formation of unwanted dimethylated products. This approach traditionally employs homogeneous base catalysts and various alkali salts, though these systems present environmental concerns due to their polluting nature.

An alternative traditional route involves the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product requires purification through recrystallization processes. This method allows for direct introduction of the methoxy group onto the catechol framework, though selectivity remains a significant challenge.

A third traditional approach utilizes the oxidation of o-methoxyphenol (guaiacol) using hydrogen peroxide as the oxidizing agent. In industrial settings, this compound is often produced via the oxidation of 3-methoxyphenol using hydrogen peroxide in the presence of a catalyst. This method is considered efficient and yields a high purity product when carried out at controlled temperatures to ensure optimal conversion rates. The reaction involves the careful addition of hydrogen peroxide to a solution of 2-hydroxy-3-methoxybenzaldehyde in aqueous sodium hydroxide, with the process requiring temperature control and subsequent extraction procedures.

Green Chemistry Approaches

Modern synthetic chemistry has increasingly focused on developing environmentally benign methodologies for 3-methoxycatechol production. These green chemistry approaches emphasize the use of non-toxic reagents, renewable starting materials, and sustainable reaction conditions.

Dimethyl carbonate has emerged as a particularly attractive green methylating agent for 3-methoxycatechol synthesis. Research has demonstrated that dimethyl carbonate is a superior methylating agent compared to methanol with respect to the conversion ratio of catechol and related phenolic compounds. The use of dimethyl carbonate as the methylating agent adds significant green content to the synthetic process, as it eliminates the need for more hazardous traditional alkylating agents. Studies have shown that optimized reaction conditions using dimethyl carbonate can achieve 52% conversion of pyrogallol with 89% selectivity toward 3-methoxycatechol.

Biocatalytic approaches represent another promising green chemistry methodology. Recent research has investigated cobalamin-dependent methyl transferases for the isomerization of catechol monomethyl ethers. These enzymatic systems offer the advantage of operating under mild reaction conditions and producing minimal waste products. The use of bacterial enzymes like P450 GcoAB and laccase CueO has been demonstrated for converting lignin-derived 3-methoxycatechol to other valuable compounds, suggesting the potential for reverse reactions in synthetic applications.

The implementation of hydrogen peroxide-based oxidation systems also represents a significant advancement in green synthesis. A novel proline-catalyzed oxidation system employing hydrogen peroxide has been developed for synthesizing quinones from diverse substrates. This system operates under relatively mild conditions and uses environmentally benign reagents, making it an attractive alternative to traditional oxidation methods that often require harsh conditions and toxic reagents.

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems has been crucial for optimizing 3-methoxycatechol synthesis. Both heterogeneous and homogeneous catalytic approaches have been investigated, with significant emphasis on improving selectivity, conversion rates, and catalyst recyclability.

Heterogeneous catalytic systems have shown particular promise for selective mono O-methylation reactions. Calcined hydrotalcite, synthesized through different synthesis routes, has been extensively studied for its activity in selective mono O-methylation of pyrogallol using dimethyl carbonate as a methylating agent. The reaction optimization studies have revealed that optimal conditions include a catalyst concentration of 0.035 grams per cubic centimeter, reaction temperature of 180 degrees Celsius, stirring speed of 1400 revolutions per minute, and a molar ratio of pyrogallol to dimethyl carbonate of 1:5. Under these optimized conditions, the system achieves 52% conversion of pyrogallol with 89% selectivity toward 3-methoxycatechol, and the catalyst demonstrates reusability over three cycles.

The activation energy for the reaction has been calculated as 8.81 kilocalories per mole, indicating the relatively mild energy requirements for this catalytic process. This low activation energy suggests that the heterogeneous catalytic approach is energetically favorable compared to uncatalyzed reactions.

Comparative studies of different catalytic materials have revealed significant variations in performance. AlPO4 and AlPO4–Al2O3 systems have shown the best performance in catechol alkylation processes compared to silicoaluminophosphates and commercial zeolites such as H-Y, H-β, and H-ZSM-5. These aluminum phosphate-based catalysts demonstrate superior activity and selectivity for the desired monomethylated products compared to dimethylated byproducts.

Enzymatic catalytic systems have also been investigated for their potential in 3-methoxycatechol synthesis. Toluene 4-monooxygenase variants created through active-site engineering have demonstrated altered regiospecificity for phenol oxidation. Specific variants such as G103A synthesized 3-methoxycatechol six times faster than wild-type enzymes and showed increased regiospecificity for 3-methoxycatechol formation (52%). The G103A/A107S double mutant produced primarily 3-methoxycatechol (82%) at rates more than seven times higher than wild-type enzymes.

Table 1: Catalytic System Performance Comparison

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-methoxycatechol presents numerous technical and economic challenges that must be addressed for successful commercialization.

Product toxicity represents one of the most significant challenges in industrial-scale production. Catechols, including 3-methoxycatechol, are toxic toward many microorganisms, and high concentrations cause uncoupling of NADH conversion and product formation, leading to the formation of hydrogen peroxide. This toxicity limits the achievable product concentrations and requires specialized handling procedures to minimize negative effects on biological systems. Industrial processes must incorporate strategies to mitigate these toxic effects, such as product removal systems or the use of solvent-tolerant microorganisms.

Chemical synthesis challenges include low region-selectivity and low stability of the product, as the product is oxidized faster than the substrate. Additionally, stereo-selectivity in chemical synthesis of these catechols is inadequate, and many reaction steps are needed, consequently making the recovery of chemically synthesized catechols on an industrial scale rather poor. These selectivity issues result in the formation of unwanted byproducts that must be separated, increasing both production costs and waste generation.

The development of efficient separation and purification processes presents another significant challenge. Traditional purification methods such as recrystallization and distillation may be insufficient for achieving the high purity levels required for industrial applications. Advanced separation techniques may be necessary, but these often involve higher capital and operational costs.

Process optimization for large-scale production requires careful consideration of reaction kinetics and mass transfer limitations. The liquid-phase slurry reactor systems used in laboratory studies must be scaled up while maintaining optimal mixing, heat transfer, and catalyst distribution. The challenge of maintaining uniform reaction conditions throughout large reactor volumes becomes increasingly difficult as scale increases.

Economic considerations play a crucial role in determining the viability of different production routes. The cost of raw materials, particularly for green chemistry approaches using specialty reagents like dimethyl carbonate, must be balanced against the environmental benefits and regulatory advantages. The development of cost-effective catalyst systems that maintain high activity and selectivity over extended operating periods is essential for economic viability.

Catalyst recovery and recycling present additional challenges for industrial implementation. While laboratory studies have demonstrated catalyst reusability over limited cycles, industrial processes require catalysts that maintain performance over hundreds or thousands of cycles. The development of robust catalyst regeneration procedures and the minimization of catalyst deactivation are critical for long-term economic operation.

Environmental compliance and waste minimization requirements continue to drive the development of cleaner production technologies. Industrial facilities must meet increasingly stringent environmental regulations while maintaining competitive production costs. This has led to increased interest in green chemistry approaches and biocatalytic processes, despite their current technical limitations for large-scale implementation.

Table 2: Industrial Production Challenges and Potential Solutions

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Product Toxicity | Microbial inhibition, NADH uncoupling | Extractive fermentation, solvent-tolerant strains |

| Selectivity | Low region-selectivity, multiple products | Advanced catalytic systems, process optimization |

| Separation | Complex product mixtures | Advanced separation technologies |

| Scale-up | Mass transfer limitations, uniform conditions | Optimized reactor design, process modeling |

| Economics | High raw material costs, catalyst replacement | Renewable feedstocks, catalyst recycling |

| Environmental | Waste generation, solvent usage | Green chemistry approaches, biocatalysis |

The successful industrial production of 3-methoxycatechol requires an integrated approach that addresses these multiple challenges simultaneously. Future developments in catalyst design, process engineering, and separation technology will be crucial for enabling cost-effective and environmentally sustainable production at commercial scales.

The physicochemical properties of 3-Methoxycatechol have been extensively characterized through various analytical methods and computational approaches [3] [8] [22]. The molecular weight of the compound is 140.14 grams per mole, with an exact mass of 140.047344113 grams per mole as determined by high-resolution mass spectrometry [2] [3] [9].

The melting point of 3-Methoxycatechol ranges from 38 to 43 degrees Celsius, indicating its solid state at room temperature [3] [6] [8]. Under reduced pressure conditions of 15 millimeters of mercury, the compound exhibits a boiling point between 146 and 147 degrees Celsius, while at standard atmospheric pressure of 760 millimeters of mercury, the boiling point increases to 268.1 degrees Celsius [3] [22].

The density of 3-Methoxycatechol has been reported as 1.270 grams per cubic centimeter, with some sources indicating a range of 1.270 to 1.3 grams per cubic centimeter [3] [22]. The refractive index varies between 1.4638 and 1.580, depending on the measurement conditions and purity of the sample [3] [22].

Partition coefficient values, expressed as LogP, range from 0.7 to 0.937, indicating moderate lipophilicity and suggesting favorable distribution characteristics for various applications [3] [9] [22]. The topological polar surface area is calculated to be 49.7 square angstroms, which influences the compound's permeability and bioavailability properties [9].

The hydrogen bonding characteristics of 3-Methoxycatechol include two hydrogen bond donor groups (the hydroxyl groups) and three hydrogen bond acceptor groups (two hydroxyl oxygens and one methoxy oxygen) [9] [22]. These properties significantly influence the compound's solubility behavior and intermolecular interactions [9] [22].

Vapor pressure measurements indicate extremely low volatility, with values of 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius [22]. The flash point ranges from 110 to 119.5 degrees Celsius, providing important information for handling and storage considerations [8] [22].

Spectral Analysis and Analytical Characterization

Spectroscopic characterization of 3-Methoxycatechol has been accomplished using multiple analytical techniques, providing comprehensive structural confirmation and quantitative analysis capabilities [1] [5] [11]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [11] [17].

The infrared spectrum of 3-Methoxycatechol exhibits prominent absorption bands in the 3550 to 3200 wavenumber region, corresponding to the hydroxyl group stretching vibrations [11] [17]. Aromatic carbon-hydrogen stretching vibrations appear between 3100 and 3000 wavenumbers, while aromatic carbon-carbon stretching modes are observed in the 1625 to 1440 wavenumber range [17]. Additional characteristic peaks include carbon-hydrogen bending modes and carbon-oxygen stretching vibrations specific to the methoxy functional group [11] [17].

Mass spectrometry analysis provides detailed fragmentation patterns that support structural elucidation [1] [5]. The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the intact molecular structure [1] [5]. Significant fragment ions are observed at mass-to-charge ratios 125, 107, and 79, representing systematic loss of functional groups and ring fragmentation processes [1] [5]. Additional fragment ions include peaks at 59.01, 61.02, 92.03, 93.03, 81.04, 109.03, 53.04, 95.05, and 77.04, providing detailed insight into the fragmentation pathways [1] [5].

Collision cross section measurements using ion mobility mass spectrometry reveal values of 121.58 square angstroms for the protonated molecular ion [M+H]+, 124.41 square angstroms for the dehydrated protonated ion [M+H-H2O]+, and 126.36 square angstroms for the sodium adduct [M+Na]+ [1] [5]. These measurements provide information about the three-dimensional structure and size of the ionized molecule in the gas phase [1] [5].

Nuclear magnetic resonance spectroscopy data indicates characteristic chemical shift patterns for the different proton environments [16] [23]. Aromatic protons typically appear in the 6.5 to 7.0 parts per million region, while the methoxy group protons resonate between 3.8 and 4.0 parts per million [16] [23]. Hydroxyl protons, when observable, appear in the 5.0 to 5.5 parts per million range, though their exact position depends on solvent conditions and exchange rates [16] [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with aromatic carbons appearing between 110 and 150 parts per million [23]. The methoxy carbon typically resonates in the 55 to 60 parts per million range, while hydroxyl-bearing aromatic carbons appear in the 140 to 150 parts per million region [23].

Reactivity and Stability Profiles

The reactivity profile of 3-Methoxycatechol is dominated by the electron-rich catechol moiety, which renders the compound highly susceptible to oxidation reactions [7] [14] [19]. Under alkaline conditions, the compound undergoes rapid oxidation to form quinone derivatives, a characteristic reaction of catechol-containing molecules [7] [14] [19].

Oxidative degradation studies have revealed multiple reaction pathways [14] [19]. The primary oxidation pathway involves cleavage of the carbon-carbon bond between positions 1 and 2 of the benzene ring, resulting in the formation of cis,cis-muconic acid derivatives through primary ozonide and hydroperoxide intermediates [14] [19]. Further oxidation of these muconic acid derivatives yields smaller carboxylic acids including glyoxylic, oxalic, crotonic, and maleic acids [14] [19].

A secondary oxidation pathway involves Baeyer-Villiger oxidation processes, producing glutaconic acid, 4-hydroxy-2-butenoic acid, and 5-oxo-2-pentenoic acid derivatives [14] [19]. Additionally, indirect oxidation through hydroxyl radical intermediates generates semiquinone radicals that can lead to the formation of polyhydroxylated aromatic compounds including tri-, tetra-, and penta-hydroxybenzene derivatives [14] [19].

Electrochemical studies demonstrate that 3-Methoxycatechol exhibits reversible redox behavior, with quinone-hydroquinone transitions observable through cyclic voltammetry [7] [20]. The half-wave potential for oxidation has been determined experimentally and correlates well with computational predictions based on molecular orbital calculations [7] [20].

The stability of 3-Methoxycatechol is significantly influenced by environmental conditions [8] [21] [22]. The compound demonstrates greater stability under acidic conditions compared to alkaline environments, where rapid oxidation occurs [8] [22]. Thermal stability analysis indicates that the compound remains stable at room temperature but undergoes decomposition at temperatures exceeding 200 degrees Celsius [8] [22].

Light sensitivity represents another important stability consideration, as 3-Methoxycatechol is susceptible to photochemical degradation [21] [22]. Recommended storage conditions include temperatures below 30 degrees Celsius in sealed containers protected from moisture and light exposure [8] [21] [22]. Under optimal storage conditions, the compound maintains stability for several years [21] [22].

The compound readily forms coordination complexes with transition metals through the catechol moiety, a property that has been exploited in various analytical and synthetic applications [20]. The two adjacent hydroxyl groups provide a chelating environment that stabilizes metal-ligand complexes [20].

Electrophilic aromatic substitution reactions can occur at the available positions on the benzene ring, though the electron-donating effects of the hydroxyl and methoxy groups influence the regioselectivity of these reactions [13]. The hydroxyl groups can also participate in nucleophilic reactions, including esterification and etherification processes [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant